21R-Argatroban is a synthetic compound that functions as a direct thrombin inhibitor, primarily used in the treatment of patients with heparin-induced thrombocytopenia. It is a stereoisomer of argatroban, which exists in two forms: 21R and 21S. The 21R form has been shown to have distinct pharmacological properties compared to its counterpart, making it an important subject of study in anticoagulant therapy.
21R-Argatroban is derived from the natural amino acid arginine and is classified under the category of anticoagulants. It is utilized specifically for its ability to inhibit thrombin, a key enzyme in the coagulation cascade. This compound is particularly relevant in clinical settings where patients are at risk of thrombosis due to heparin-induced thrombocytopenia, a condition that can arise during heparin therapy.
The synthesis of 21R-Argatroban involves several steps, often utilizing chiral catalysts to ensure the production of the desired enantiomer. One notable method includes the use of a Mandyphos/rhodium complex-catalyzed hydrogenation, which facilitates the diastereoselective synthesis of intermediates like ethyl (2R,4R)-4-methylpipecolate .
The synthesis typically begins with the preparation of crude argatroban from starting materials such as (2R,4R)-1-[N G-nitro-N 2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. This process may include catalytic hydrogenation followed by purification steps to isolate the monohydrate form through controlled crystallization from solvents like methanol and water .
The molecular structure of 21R-Argatroban can be characterized by its unique arrangement of atoms which includes a piperidine ring and a quinoline moiety. The specific stereochemistry at the 21 position is crucial for its biological activity.
The chemical formula for 21R-Argatroban is C_19H_28N_4O_3S, and its molecular weight is approximately 392.52 g/mol. The compound exhibits chirality due to the presence of multiple stereocenters, with the 21R configuration being essential for its therapeutic efficacy.
21R-Argatroban undergoes various chemical reactions typical for amines and sulfonamides. Its reactivity can be influenced by its functional groups, particularly the sulfonamide group which plays a significant role in its interaction with thrombin.
In laboratory settings, argatroban can be subjected to degradation studies where it is exposed to different conditions to observe stability and identify degradation products . Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to characterize these products.
The mechanism of action for 21R-Argatroban involves reversible binding to thrombin, inhibiting its activity and preventing fibrin formation. By blocking thrombin's active site, it effectively reduces the clotting process in patients at risk for thrombotic events.
Studies have shown that 21R-Argatroban exhibits a higher binding affinity compared to its 21S counterpart, which correlates with its increased anticoagulant effect . This differential activity underscores the importance of stereochemistry in drug design.
21R-Argatroban is typically presented as a white crystalline powder. Its melting point ranges around 150 °C, and it is soluble in water due to its polar functional groups. The compound's stability can be affected by environmental factors such as temperature and pH levels.
Key physical properties include:
Chemical properties include:
The primary application of 21R-Argatroban is in clinical settings as an anticoagulant agent for managing patients with heparin-induced thrombocytopenia. Its effectiveness in preventing thromboembolic complications makes it a valuable therapeutic option.
Research continues into its use beyond thrombosis management, including potential applications in other cardiovascular conditions where thrombin plays a pivotal role. Additionally, studies are exploring its pharmacokinetics and pharmacodynamics to optimize dosing regimens for improved patient outcomes .
21R-Argatroban (CAS 121785-71-5) is a stereochemically defined diastereoisomer of the direct thrombin inhibitor argatroban. Its molecular formula is C₂₃H₃₆N₆O₅S, with a molecular weight of 508.63 g/mol [1]. The compound features multiple chiral centers, with the "21R" designation specifically referring to the absolute configuration at the C21 carbon of the 2-piperidinecarboxylic acid moiety. The core structure consists of four key components: (1) a tetrahydroquinoline sulfonyl group, (2) an L-arginine-derived fragment with a guanidino group, (3) a piperidine ring with methyl substitution at C4, and (4) a carboxylic acid terminus [3] [5]. X-ray crystallographic studies confirm that the 21R configuration adopts a specific three-dimensional conformation where the tetrahydroquinoline system exists in a half-chair conformation, stabilized by intramolecular hydrogen bonding between the carboxylic oxygen and the sulfonyl oxygen atoms. This configuration positions the C21 methyl group equatorially, minimizing steric strain [3].
Table 1: Atomic Configuration of Key Stereocenters in 21R-Argatroban
Chiral Center | Configuration | Structural Role |
---|---|---|
C2 (Piperidine) | R | Defines carboxylic acid orientation |
C4 (Piperidine) | R | Methyl group position |
C21 | R | Tetrahydroquinoline linkage stereochemistry |
L-Arg α-carbon | S | Maintains L-amino acid configuration |
21R-Argatroban is a white to off-white crystalline solid with limited aqueous solubility compared to its 21S counterpart. Experimental data indicates a solubility of approximately 15 mg/mL in water at 25°C, increasing in polar organic solvents like ethanol (≥50 mg/mL) [3]. The compound exhibits pH-dependent stability, with optimal stability observed in the pH range 3–6. Under alkaline conditions (pH >8), degradation accelerates via hydrolysis of the carboxamide group and sulfonamide linkages [9]. Solid-state stability studies demonstrate that the crystalline form remains stable for >24 months when stored at -20°C under inert atmosphere, with degradation primarily occurring through epimerization at C21 (activation energy: 85 kJ/mol) [7]. Spectroscopic characterization includes a distinct infrared absorption band at 1725 cm⁻¹ (carboxylic acid C=O stretch) and 1670 cm⁻¹ (guanidino C=N stretch). UV-Vis analysis shows λₘₐₓ at 215 nm and 315 nm in methanol, attributable to π→π* transitions in the quinoline system [1] [3].
The 21R and 21S diastereoisomers exhibit significant differences in biological activity and physicochemical behavior due to their distinct spatial orientations:
Table 2: Comparative Properties of Argatroban Diastereoisomers
Property | 21R-Argatroban | 21S-Argatroban | Biological Consequence |
---|---|---|---|
Thrombin Kᵢ (µM) | 0.04 | 0.20 | 5-fold higher anticoagulant potency |
Aqueous solubility | 15 mg/mL | 23 mg/mL | Altered formulation requirements |
Plasma protein binding | 54% | 48% | Differences in free fraction availability |
Melting point | 189–191°C | 182–184°C | Distinct crystal polymorphs |
logP (octanol/water) | 2.1 | 1.9 | Slight difference in membrane permeability |
The synthesis of optically pure 21R-Argatroban requires precise stereocontrol at four chiral centers. Three principal synthetic strategies have been developed:
Route 1: Chiral Pool ApproachThis method utilizes L-arginine as the starting material (Libralon et al. patent). Key steps include:
Route 2: Stereoselective CatalysisKikumoto's method employs asymmetric hydrogenation:
Route 3: Hybrid Solid-Phase SynthesisDeveloped for combinatorial chemistry applications (Liu et al. patent):
Critical stereochemical control is achieved through:
Table 3: Synthetic Methodologies for 21R-Argatroban
Method | Key Stereocontrol Strategy | Overall Yield | Diastereomeric Excess | Advantage |
---|---|---|---|---|
Chiral pool (L-arginine) | Diastereoselective sulfonylation | 22% (7 steps) | 85% | Commercially accessible starting materials |
Asymmetric hydrogenation | Rh-catalyzed enantioselective reduction | 31% (9 steps) | 94% | High stereoselectivity at C21 |
Hybrid solid-phase | Chiral resin-bound intermediate | 45% (5 steps) | >98% | Rapid purification, scalable |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7